molecular formula C11H13NO2 B8749032 1-(2-ISOCYANATOPROPAN-2-YL)-3-METHOXYBENZENE CAS No. 109138-26-3

1-(2-ISOCYANATOPROPAN-2-YL)-3-METHOXYBENZENE

Cat. No.: B8749032
CAS No.: 109138-26-3
M. Wt: 191.23 g/mol
InChI Key: OBIAVIRBUSQCAT-UHFFFAOYSA-N
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Description

1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzene, featuring an isocyanate group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-isocyanatopropan-2-yl)-3-methoxybenzene typically involves the reaction of 3-methoxybenzyl alcohol with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:

3-Methoxybenzyl alcohol+PhosgeneThis compound\text{3-Methoxybenzyl alcohol} + \text{Phosgene} \rightarrow \text{this compound} 3-Methoxybenzyl alcohol+Phosgene→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions: The methoxy group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Strong Bases: Can facilitate nucleophilic aromatic substitution reactions.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the production of polymers and coatings due to its reactive isocyanate group.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(2-isocyanatopropan-2-yl)-3-methoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The methoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Isocyanatopropan-2-yl)-3-(prop-1-en-2-yl)benzene
  • 1-(2-Isocyanatopropan-2-yl)-4-(prop-1-en-2-yl)benzene

Uniqueness

1-(2-Isocyanatopropan-2-yl)-3-methoxybenzene is unique due to the presence of both an isocyanate group and a methoxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications.

Properties

CAS No.

109138-26-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(2-isocyanatopropan-2-yl)-3-methoxybenzene

InChI

InChI=1S/C11H13NO2/c1-11(2,12-8-13)9-5-4-6-10(7-9)14-3/h4-7H,1-3H3

InChI Key

OBIAVIRBUSQCAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3-methoxy-phenyl)-2-methyl-propionic acid (24.40 g) is dissolved in toluene (120 mL) and cooled to 0° C. Triethylamine (16.61 mL) and diphenylphosphorylazide (24.37 g) are added. After 0.5 h the mixture is heated to 110° C. After 3 h the reaction mixture is diluted with EtOAc, cooled to 0° C., extracted with NaHCO3 solution and NaCl solution (H2O, 10%), dried on magnesium sulphate, filtered off from the desiccant and the solvent is eliminated in vacuo. The residue is used in the next reaction step without any further purification.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
16.61 mL
Type
reactant
Reaction Step Two
Quantity
24.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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